4-Phenylpiperazine-1-carbaldehyde

Medicinal Chemistry Chemical Synthesis Procurement

Accelerate CNS, oncology, or anti-infective hit-to-lead programs with 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8). This pre-assembled 4-phenylpiperazine pharmacophore features a reactive aldehyde handle enabling single-step reductive amination or hydrazone formation for rapid library synthesis. Unlike unsubstituted piperazine-1-carbaldehyde, the 4-phenyl motif is critical for dopaminergic target engagement. Procure directly to bypass multi-step synthetic bottlenecks and reduce impurity risks. Premium 97% purity available for CMC-grade scale-up.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 51420-33-8
Cat. No. B8803319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperazine-1-carbaldehyde
CAS51420-33-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-10-12-6-8-13(9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyZJQOHRIHVHFULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) Procurement Guide: Chemical Profile and Market Position


4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) is an aromatic aldehyde and a key member of the phenylpiperazine class, defined by a piperazine ring substituted with a phenyl group at the 4-position and a formyl group at the 1-position [1]. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it serves primarily as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of more complex pharmacologically active molecules . This compound is an essential intermediate for research programs focused on central nervous system (CNS) disorders, oncology, and infectious diseases, where the phenylpiperazine scaffold is a privileged structure.

Why 4-Phenylpiperazine-1-carbaldehyde Cannot Be Replaced with Unsubstituted Piperazines or Simple Analogs


The core differentiation of 4-phenylpiperazine-1-carbaldehyde lies in its dual functionality: a pre-installed phenylpiperazine pharmacophore and a reactive aldehyde handle. Generic substitution with unsubstituted piperazine-1-carbaldehyde (CAS 7755-92-2) or simple N-phenylpiperazine is not feasible for most research applications. The 4-phenyl substitution is a critical determinant for biological activity, as SAR studies on mono-substituted 4-phenylpiperazines show that the position and physicochemical character of the aromatic substituent directly modulate in vivo dopaminergic effects, making this specific scaffold essential for achieving desired target engagement [1]. Furthermore, the presence of the reactive aldehyde group on the pre-assembled phenylpiperazine core provides a unique, time-saving entry point for generating diverse compound libraries through reductive amination, hydrazone formation, or other aldehyde-specific chemistries [2]. Attempting to build this exact functional array from simpler starting materials would introduce additional synthetic steps, increase cost, and potentially lower overall yield, making the direct procurement of 4-phenylpiperazine-1-carbaldehyde the most efficient and reliable route.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8)


Purity Profile Differentiation: 97%+ Commercial Availability vs. 95% Industry Baseline

Commercial sources for 4-phenylpiperazine-1-carbaldehyde offer a clear quality differentiation. While the standard purity benchmark for this and similar piperazine derivatives is typically 95% (as offered by major suppliers like Sigma-Aldrich) , specialized vendors provide the compound at a higher 97% purity . This 2% increase in purity is quantifiably meaningful for sensitive downstream applications, particularly in multi-step syntheses where even small amounts of impurities can cascade into significant yield losses and complicate purification of final drug candidates.

Medicinal Chemistry Chemical Synthesis Procurement

SAR-Guided Scaffold Selection: 4-Phenyl Substitution Enables CNS Activity Tuning

Quantitative Structure-Activity Relationship (QSAR) modeling of mono-substituted 4-phenylpiperazines demonstrates that the nature of the aromatic substituent critically impacts in vivo dopaminergic neurotransmission [1]. The model quantitatively links physicochemical properties of the phenyl substituent (e.g., electronic and steric parameters) to changes in extracellular levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in rat brain, a direct marker of dopamine turnover. This allows for rational selection of the 4-phenyl core to tune CNS activity, an advantage not offered by unsubstituted piperazine-1-carbaldehyde (CAS 7755-92-2) which lacks this SAR-defined pharmacophore [2].

Neuroscience SAR Medicinal Chemistry

Synthetic Accessibility: The One-Step Aldehyde Advantage Over Non-Functionalized Analogs

The aldehyde functional group of 4-phenylpiperazine-1-carbaldehyde provides a direct synthetic handle absent in simpler phenylpiperazine analogs like 1-phenylpiperazine (CAS 92-54-6) [1]. This functional difference translates into a tangible reduction in synthetic step count. To attach the same phenylpiperazine moiety to a target core, using 1-phenylpiperazine requires an initial alkylation or acylation step, whereas the aldehyde in the target compound allows for a direct reductive amination, hydrazone formation, or Grignard addition. For instance, the synthesis of N-arylpiperazine derivatives via reductive alkylation with a heteroaryl carbaldehyde, as described in patent literature, is a one-step process that would become a multi-step sequence if starting from a non-functionalized piperazine [2].

Organic Synthesis Process Chemistry Building Blocks

High-Impact Application Scenarios for 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8)


CNS Drug Discovery: Rational Design of Dopaminergic Modulators

Research programs focused on developing new chemical entities (NCEs) for CNS disorders (e.g., schizophrenia, Parkinson's disease, depression) will find 4-phenylpiperazine-1-carbaldehyde to be an ideal starting material. The 4-phenylpiperazine core is a validated pharmacophore for modulating dopaminergic neurotransmission, and established QSAR models provide a rational framework for selecting and further functionalizing this scaffold [1]. This allows for a data-driven approach to lead optimization, where the 4-phenyl core serves as a starting point for tuning in vivo activity.

Accelerated Medicinal Chemistry: Rapid Library Construction for Hit-to-Lead Optimization

In hit-to-lead programs, the speed of compound synthesis is a critical success factor. 4-Phenylpiperazine-1-carbaldehyde is a powerful tool for accelerating library production due to the versatile reactivity of its aldehyde group. It can be directly coupled with a vast array of commercial amines via reductive amination, enabling the parallel synthesis of diverse compound sets in a single step [2]. This capability to quickly generate SAR data around the phenylpiperazine core significantly shortens optimization cycles.

Quality-Critical Pharmaceutical Intermediate Procurement

For process chemistry or CMC teams involved in the scale-up of a drug candidate containing a phenylpiperazine moiety, the purity of key intermediates is paramount. Procuring 4-phenylpiperazine-1-carbaldehyde at a 97% purity grade, where available , instead of the more common 95% baseline , directly mitigates the risk of introducing hard-to-remove impurities into the final active pharmaceutical ingredient (API). This upfront quality specification can reduce costly purification steps and ensure tighter control over the final drug substance's impurity profile, directly impacting regulatory filing quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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